molecular formula C12H13ClN2O3 B2536124 1-(4-Chloro-3-nitrobenzoyl)piperidine CAS No. 91721-46-9

1-(4-Chloro-3-nitrobenzoyl)piperidine

Cat. No.: B2536124
CAS No.: 91721-46-9
M. Wt: 268.7
InChI Key: WZUJLOZSGHALDQ-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-nitrobenzoyl)piperidine is an organic compound with the molecular formula C12H13ClN2O3 and a molecular weight of 268.7 g/mol . It is characterized by the presence of a piperidine ring substituted with a 4-chloro-3-nitrobenzoyl group. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-nitrobenzoyl)piperidine typically involves the acylation of piperidine with 4-chloro-3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-nitrobenzoyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Nucleophiles: Amines, thiols.

    Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products Formed

Scientific Research Applications

1-(4-Chloro-3-nitrobenzoyl)piperidine is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.

    Industry: As a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-nitrobenzoyl)piperidine depends on its specific application. In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. The nitro group can participate in redox reactions, while the chloro group can engage in electrophilic aromatic substitution reactions. The piperidine ring provides a scaffold that can interact with various biological targets .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chloro-3-nitrobenzoyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    1-(4-Chloro-3-nitrobenzoyl)morpholine: Similar structure but with a morpholine ring.

    1-(4-Chloro-3-nitrobenzoyl)piperazine: Similar structure but with a piperazine ring.

Uniqueness

1-(4-Chloro-3-nitrobenzoyl)piperidine is unique due to its specific combination of functional groups and the piperidine ring, which provides distinct chemical and biological properties. Its structural features allow it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3/c13-10-5-4-9(8-11(10)15(17)18)12(16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUJLOZSGHALDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 5-L flask was charged with ethyl acetate (2.3 L) and carbonyl diimidazole (500.0 g, 2.48 mol) to which 4-chloro-3-nitrobenzoic acid (402.5 g, 2.48 mol) was added in portions over 1 hour. The solution was stirred for an additional 1.5 hours. Piperidine (222.2 g, 2.60 mol) was added dropwise over 2 hours and the resulting solution was stirred for an additional 4 hours. The reaction mixture was washed sequentially, twice with 6N HCl solution (600 mL), twice with saturated NaHCO3 (250 mL), and finally with saturated NaCl (250 mL). The organic solution was dried over anhydrous Na2SO4 and filtered, and the solvent was removed in vacuo to yield 646 g (97%) of 4-chloro-3-nitrobenzoyl-piperidine as a yellow crystalline solid with m.p. =76—78 ° C. IR: 1633, 1535, and 1440 cm31 1. 1H NMR (500 MHz, CDCl3): δ 7.92 (1H, d, J 1.5 Hz), 7.60 (1H, d, J=8.1 Hz), 7.56 (1H, dd, J═8.1 and 1.5 Hz), 3.70 (2H, br s), 3.35 (2H, br s), 1.70 (4H, br s), and 1.56 ppm (2H, br s).
Quantity
222.2 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
402.5 g
Type
reactant
Reaction Step Two
Quantity
2.3 L
Type
solvent
Reaction Step Two

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